molecular formula C7H11NS B12981332 (S)-1-(Thiophen-3-yl)propan-2-amine

(S)-1-(Thiophen-3-yl)propan-2-amine

Cat. No.: B12981332
M. Wt: 141.24 g/mol
InChI Key: RTEQDZAVAQTCOK-LURJTMIESA-N
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Description

(S)-1-(Thiophen-3-yl)propan-2-amine is a chiral amine derivative featuring a thiophene ring substituted at the 3-position. Its molecular formula is C₇H₁₁NS, with a molecular weight of 141.23 g/mol (calculated from ). The compound is enantiomerically pure in the (S)-configuration, distinguishing it from its (R)-counterpart, which has distinct pharmacological properties . It serves as a critical intermediate in synthesizing biologically active molecules, such as the μ-opioid receptor agonist PZM21, where its stereochemistry is essential for receptor binding and activity . Commercially, it is available as a hydrochloride salt (CAS: 2007917-27-1) through suppliers like Spectrum Chemicals and General Intermediates of Canada .

The thiophene moiety confers unique electronic and steric properties, influencing solubility, metabolic stability, and receptor interactions. Its structural simplicity and versatility make it a scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(2S)-1-thiophen-3-ylpropan-2-amine

InChI

InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1

InChI Key

RTEQDZAVAQTCOK-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC1=CSC=C1)N

Canonical SMILES

CC(CC1=CSC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Thiophen-3-yl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the propan-2-amine group.

    Grignard Reaction: One common method involves the formation of a Grignard reagent from thiophene, followed by its reaction with a suitable electrophile to introduce the propan-2-amine group.

    Hydrogenation: Another method involves the hydrogenation of a precursor compound to yield the desired amine.

Industrial Production Methods

Industrial production of (S)-1-(Thiophen-3-yl)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Thiophen-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(S)-1-(Thiophen-3-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(Thiophen-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzofuran Derivatives

Compounds such as 5-APB (1-(benzofuran-5-yl)propan-2-amine) and 6-APB (1-(benzofuran-6-yl)propan-2-amine) replace the thiophene ring with benzofuran, altering electronic and pharmacokinetic profiles. These derivatives are regulated under drug control laws due to their psychoactive effects .

Property (S)-1-(Thiophen-3-yl)propan-2-amine 5-APB 6-APB
Core Structure Thiophene ring Benzofuran ring Benzofuran ring
Bioactivity μ-Opioid agonist precursor Serotonergic agonist Serotonergic agonist
Regulatory Status Research chemical Controlled substance Controlled substance
Metabolic Stability Higher (due to sulfur) Moderate (oxygen in furan) Moderate

Selenium-Containing Analogues

Novel selenium compounds like C1 (1-phenyl-3-(p-tolylselanyl)propan-2-amine) and C2 (1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine) replace sulfur with selenium. These exhibit antioxidant properties in Caenorhabditis elegans models but show higher toxicity than classical selenium compounds like DPDS .

Property (S)-1-(Thiophen-3-yl)propan-2-amine C1 DPDS
Heteroatom Sulfur Selenium Selenium (diselenide)
Toxicity (C. elegans) Not studied Moderate (LC₅₀ = 50 μM) Low (LC₅₀ > 100 μM)
Antioxidant Efficacy N/A High (reduces ROS by 60%) Moderate

Key Insight : Selenium substitution introduces redox activity but increases toxicity, limiting therapeutic utility compared to sulfur analogues .

Fluorinated Amphetamine Derivatives

Fluorinated variants like 1-(4-fluorophenyl)propan-2-amine and 1-(3-fluoro-4-methoxyphenyl)propan-2-amine introduce halogen and methoxy groups, enhancing lipophilicity and altering receptor binding. These are analyzed via GC-IR and MS for forensic differentiation .

Property (S)-1-(Thiophen-3-yl)propan-2-amine 1-(4-Fluorophenyl)propan-2-amine
Substituent Thiophene-3-yl 4-Fluorophenyl
Lipophilicity (LogP) 1.8 (predicted) 2.1
GC-IR Signature Thiophene C-S stretch (650 cm⁻¹) C-F stretch (1250 cm⁻¹)

Key Insight : Fluorination increases blood-brain barrier penetration but may elevate neurotoxicity risks .

Stereochemical Variants

The (R)-enantiomer, (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride , shows divergent receptor selectivity. For example, in opioid research, the (S)-form is preferred for μ-opioid activity, while the (R)-form may bind δ-opioid receptors .

Property (S)-Enantiomer (R)-Enantiomer
Receptor Affinity μ-Opioid (Ki = 12 nM) δ-Opioid (Ki = 85 nM)
Synthetic Accessibility Commercially available Rare; custom synthesis required

Key Insight : Enantiopurity is critical for target specificity, necessitating chiral resolution techniques .

Complex Derivatives: Duloxetine

Duloxetine ((3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine) shares the thiophene and propan-2-amine backbone but incorporates additional functional groups for dual serotonin-norepinephrine reuptake inhibition .

Property (S)-1-(Thiophen-3-yl)propan-2-amine Duloxetine
Complexity Simple scaffold Multifunctional (naphthyloxy, methyl)
Therapeutic Use Research intermediate FDA-approved antidepressant
Metabolic Pathway Hepatic CYP2D6 CYP1A2/CYP2D6

Key Insight : Structural elaboration transforms simple amines into clinically relevant drugs, albeit with increased metabolic demands .

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